molecular formula C34H43N5O4 B1243251 SMP-797 anhydrous free base CAS No. 437763-85-4

SMP-797 anhydrous free base

Cat. No.: B1243251
CAS No.: 437763-85-4
M. Wt: 585.7 g/mol
InChI Key: HNRUUMLUBDTZHX-UHFFFAOYSA-N
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Description

SMP-797 is a small molecule drug developed by Sumitomo Pharma Co., Ltd. It is known for its inhibitory effects on acyl-coenzyme A: cholesterol acyltransferase (ACAT) activities. This compound has been investigated for its potential use as a hypocholesterolemic agent, targeting the enzyme ACAT1, which plays a crucial role in cholesterol metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SMP-797 involves the preparation of N-(4-amino-2,6-diisopropylphenyl)-N’-(1,4-diarylpiperidine-4-yl)methylureas.

Industrial Production Methods

Industrial production methods for SMP-797 are not extensively documented in the public domain. the synthesis likely involves standard pharmaceutical manufacturing processes, including multi-step organic synthesis, purification, and quality control to ensure the compound’s efficacy and safety.

Chemical Reactions Analysis

Types of Reactions

SMP-797 undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl moiety.

    Reduction: Reduction reactions may occur at the nitrogen-containing functional groups.

    Substitution: Substitution reactions are common, especially involving the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Halogenated reagents and catalysts like palladium on carbon are often used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of SMP-797 with modified functional groups, which can potentially enhance or alter its biological activity.

Scientific Research Applications

Mechanism of Action

SMP-797 exerts its effects by inhibiting the enzyme acyl-coenzyme A: cholesterol acyltransferase (ACAT1). This inhibition prevents the esterification of cholesterol, leading to reduced cholesterol levels in the body. Additionally, SMP-797 up-regulates the expression of low-density lipoprotein receptors (LDL-R), enhancing the clearance of cholesterol from the bloodstream .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of SMP-797

SMP-797 stands out due to its dual effect on ACAT inhibition and LDL-R up-regulation. This dual mechanism makes it a promising candidate for the treatment of hypercholesterolemia, offering potential advantages over other ACAT inhibitors .

Properties

CAS No.

437763-85-4

Molecular Formula

C34H43N5O4

Molecular Weight

585.7 g/mol

IUPAC Name

1-[4-amino-2,6-di(propan-2-yl)phenyl]-3-[1-butyl-4-[3-(3-hydroxypropoxy)phenyl]-2-oxo-1,8-naphthyridin-3-yl]urea

InChI

InChI=1S/C34H43N5O4/c1-6-7-15-39-32-26(13-9-14-36-32)29(23-11-8-12-25(18-23)43-17-10-16-40)31(33(39)41)38-34(42)37-30-27(21(2)3)19-24(35)20-28(30)22(4)5/h8-9,11-14,18-22,40H,6-7,10,15-17,35H2,1-5H3,(H2,37,38,42)

InChI Key

HNRUUMLUBDTZHX-UHFFFAOYSA-N

SMILES

CCCCN1C2=C(C=CC=N2)C(=C(C1=O)NC(=O)NC3=C(C=C(C=C3C(C)C)N)C(C)C)C4=CC(=CC=C4)OCCCO

Canonical SMILES

CCCCN1C2=C(C=CC=N2)C(=C(C1=O)NC(=O)NC3=C(C=C(C=C3C(C)C)N)C(C)C)C4=CC(=CC=C4)OCCCO

Synonyms

SMP-797

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of N-[1-butyl-4-[3-[3-(benzyloxy)propoxy]phenyl]-1,2-dihydro-2-oxo-1,8-naphthyridin-3-yl]-N′-[2,6-diisopropyl-4-tritylaminophenyl]urea (1.60 g, 1.74 mmol) in a mixture of acetone (20 ml) and methanol (20 ml) is added conc. hydrochloric acid (1 ml, 12 mmol) under ice-cooling, and the mixture is stirred at room temperature for 14 hours. The reaction solution is made basic by adding thereto aqueous ammonia under ice-cooling, and extracted with ethyl acetate. The organic layer is washed twice with aqueous sodium hydrogen carbonate solution, and the solvent is concentrated under reduced pressure. The residue is purified by silica gel column chromatography to give the title compound (1.07 g, 1.58 mmol).
Name
N-[1-butyl-4-[3-[3-(benzyloxy)propoxy]phenyl]-1,2-dihydro-2-oxo-1,8-naphthyridin-3-yl]-N′-[2,6-diisopropyl-4-tritylaminophenyl]urea
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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